Maltitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Studies have investigated the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of maltitol against Streptococcus mutans, a bacterium linked to cavities []. The findings showed that maltitol could inhibit and potentially kill S. mutans at specific concentrations, suggesting its potential as an anti-cariogenic agent in dental products like toothpaste [].

- Another area of research explores the impact of maltitol-containing chewing gum on dental plaque. Chewing gum itself may have minimal effect on plaque microbiota, but studies indicate that maltitol exposure in gum can reduce the abundance of several bacterial species, particularly those involved in the early stages of plaque biofilm formation []. This suggests that maltitol-containing gum might be beneficial for maintaining oral health.

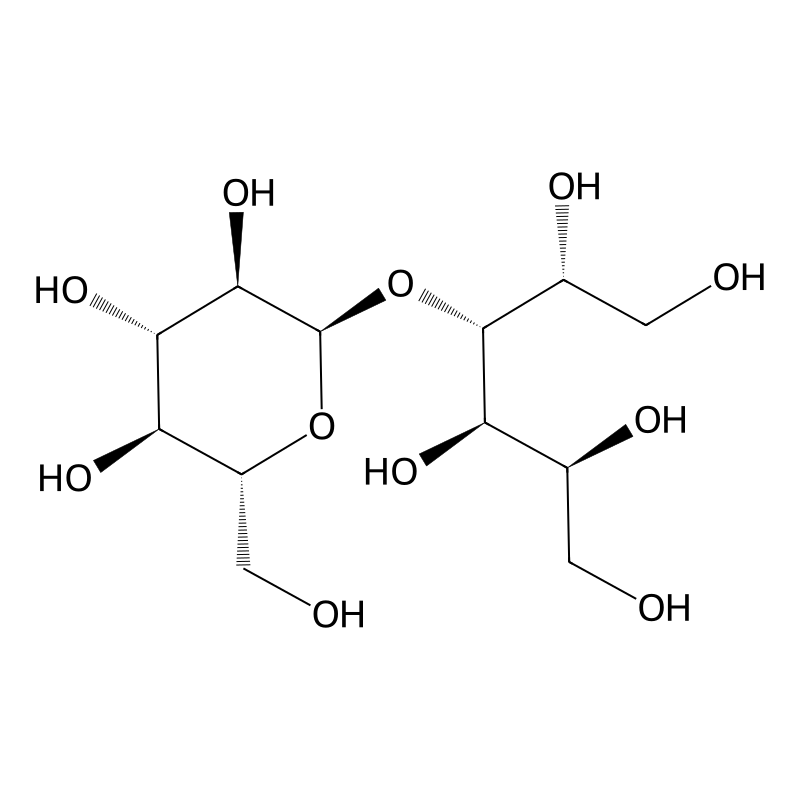

Maltitol is chemically classified as 4-O-α-glucopyranosyl-D-sorbitol. It is derived from maltose through a process known as hydrogenation, which involves the addition of hydrogen to the maltose molecule. Maltitol possesses approximately 75% to 90% of the sweetness of sucrose (table sugar) and has about half the caloric content, providing between 2 and 3 calories per gram . Notably, maltitol does not promote tooth decay due to its resistance to oral bacteria .

Maltitol's primary function is as a sugar substitute. It activates sweet taste receptors on the tongue to a similar degree as sugar but is incompletely absorbed by the intestines []. This results in a lower rise in blood sugar levels compared to sugar, making it suitable for diabetic individuals. Additionally, unlike sugar, maltitol does not promote tooth decay [].

Physical and Chemical Properties

Maltitol finds extensive use across various industries:

- Food Industry: Commonly used in sugar-free candies, chocolates, baked goods, ice creams, and chewing gum due to its sweetness and low caloric value.

- Pharmaceuticals: Acts as an excipient in drug formulations and as a plasticizer in gelatin capsules.

- Cosmetics: Employed as an emollient and humectant in personal care products .

Maltitol is largely resistant to human digestive enzymes, meaning it is not fully absorbed in the gastrointestinal tract. Approximately 15% of ingested maltitol is excreted unchanged in feces . While it has a low glycemic index and minimal impact on blood glucose levels, excessive consumption (above 90 grams per day) can lead to gastrointestinal discomfort, including diarrhea and flatulence .

The primary method for synthesizing maltitol involves the hydrogenation of maltose, which is itself derived from starch through enzymatic hydrolysis. The process can be summarized as follows:

- Starch Hydrolysis: Starch is broken down into maltose using enzymes.

- Hydrogenation: The maltose undergoes hydrogenation in the presence of a catalyst to produce maltitol.

This method yields maltitol syrup containing 50% to 80% maltitol by weight, along with other sugar alcohols like sorbitol .

Maltitol shares similarities with several other sugar alcohols and sweeteners. Below is a comparison highlighting its uniqueness:

| Compound | Sweetness Relative to Sucrose | Calories per Gram | Dental Health Impact | Glycemic Index |

|---|---|---|---|---|

| Maltitol | 75-90% | 2-3 | Non-cariogenic | Low |

| Sorbitol | 60% | 2.6 | Non-cariogenic | Low |

| Xylitol | 100% | 2.4 | Non-cariogenic | Low |

| Erythritol | 70% | 0.2 | Non-cariogenic | Very Low |

Uniqueness of Maltitol:

- Sweetness Profile: Maltitol provides sweetness similar to sucrose but at lower caloric content.

- Digestive Tolerance: While it can cause gastrointestinal issues at high doses, it is generally better tolerated than some other sugar alcohols like sorbitol.

Maltitol, chemically known as 4-O-α-D-glucopyranosyl-D-sorbitol, is a disaccharide sugar alcohol with the molecular formula C₁₂H₂₄O₁₁ and a molecular weight of 344.31 [1]. The compound is primarily produced through the catalytic hydrogenation of maltose, where the carbonyl group of maltose is reduced to form maltitol [2]. This process represents one of the most significant industrial pathways for maltitol production.

The hydrogenation of maltose to maltitol is of substantial industrial importance as maltitol serves not only as a sugar-free sweetener but also as an intermediate in pharmaceutical production [3]. The reaction involves the selective reduction of the aldehyde group in maltose while preserving the glycosidic bond between the two sugar units [4].

Reaction Kinetics

The kinetics of maltose hydrogenation over industrial catalysts, particularly Raney nickel, has been extensively studied to optimize industrial production processes [15]. Research has demonstrated that maltitol formation is favored under specific reaction conditions:

- Moderate reaction temperatures (≤130°C)

- High hydrogen pressures (>7 MPa)

- Near-neutral sodium phosphate buffer (pH = 6.47) [15]

Kinetic studies have revealed an activation energy (Ea) of 45.5 kJ/mol for the hydrogenation of maltose, which provides valuable insights for process optimization [15]. The reaction rate is typically first-order with respect to hydrogen pressure and maltose concentration at industrial conditions [3].

Selectivity Optimization

Selectivity in maltose hydrogenation is crucial for achieving high maltitol yields while minimizing unwanted byproducts [3]. Several factors influence selectivity:

| Parameter | Optimal Range | Effect on Selectivity | Reference |

|---|---|---|---|

| Temperature | 110-130°C | Higher temperatures decrease selectivity | [3] [5] |

| Hydrogen Pressure | 7-10 MPa | Higher pressures improve selectivity | [5] [15] |

| pH | 6.0-7.0 | Near-neutral pH favors maltitol formation | [15] |

| Catalyst Type | Raney Ni, Ru-based | Ru shows higher selectivity but at higher cost | [3] |

Amorphous alloy catalysts have demonstrated promising results in improving selectivity compared to traditional crystalline catalysts [3]. For instance, ternary Co-P-B amorphous alloy catalysts have shown excellent catalytic properties in maltose hydrogenation, with the synergistic effects between alloying B and P enhancing both activity and selectivity [3].

The liquid phase hydrogenation of maltose is typically performed at around 393 K in stainless steel autoclaves containing hydrogen pressure of approximately 3.0 MPa [3]. Preliminary kinetic studies have shown that a stirring rate above 1000 rpm is sufficient to eliminate mass transfer limitations, ensuring that the reaction rates are independent of mass transfer effects [3].

Continuous-Flow Reactor Systems vs. Batch Processing Efficiency

The industrial production of maltitol has traditionally relied on batch processing methods, but continuous-flow reactor systems have emerged as promising alternatives with potential advantages in efficiency, reproducibility, and scalability [5] [9].

Batch Processing Systems

Batch reactors have been extensively used for maltitol production for decades [9]. In a typical batch process, maltose syrup with a maltose content of 40-75% by weight in the solid component is subjected to catalytic hydrogenation under controlled conditions [4]. The resulting sugar alcohol syrup is then processed further to obtain high-purity maltitol [4].

The batch process offers several advantages:

- Flexibility in processing different feedstocks

- Well-established technology with extensive industrial experience

- Lower initial capital investment [9]

However, batch processing also presents limitations:

- Lower space-time yields

- Batch-to-batch variability

- Higher labor requirements

- Challenges in scaling up certain reactions [9]

Continuous-Flow Reactor Systems

Recent advancements in continuous-flow technology have led to the development of efficient systems for maltitol production [5]. A notable example is the continuous hydrogenation of maltose over Raney nickel in a trickle-bed reactor, which has demonstrated excellent conversion of maltose (91.0%) and high yield of maltitol (87.9%) under optimized conditions [5].

Continuous-flow reactors offer several advantages over batch systems:

- Higher surface-to-volume ratio, leading to improved heat and mass transfer

- Narrow and constant residence time, beneficial for products sensitive to prolonged exposure to reaction conditions

- Simplified scale-up process (increasing production simply involves running the reactor for longer periods)

- Better reproducibility from run to run [9] [16]

A continuous-flow reactor can be approximately 10,000 times smaller than a batch reactor with equivalent throughput performance [9]. For instance, a 1L flow reactor can potentially replace a 10,000L batch reactor if the chemistry is compatible with both systems [9].

Comparative Efficiency

Research on continuous hydrogenation of concentrated maltose solutions has demonstrated that while there may be a slight reduction in maltose conversion compared to batch processes, the space-time yield of maltitol can be satisfactory at 0.150 g maltitol/g catalyst/h [5]. The continuous flow system based on a trickle-bed reactor has shown high durability and remarkable substrate suitability, demonstrating reliable scale-up capability for industrial utilization [5].

| Parameter | Batch Processing | Continuous-Flow | Reference |

|---|---|---|---|

| Conversion | High (>90%) | Slightly lower (85-90%) | [5] |

| Space-time yield | Lower | Higher (0.150 g/g cat/h) | [5] |

| Scale-up complexity | Higher | Lower | [9] |

| Process control | More variable | More consistent | [9] [16] |

| Energy efficiency | Lower | Higher | [9] |

The choice between batch and continuous processing for maltitol production depends on various factors including production volume, available infrastructure, and specific quality requirements [9]. For large-scale industrial production, continuous-flow systems increasingly offer compelling advantages in terms of efficiency and consistency [5] [9].

Enzymatic Synthesis Approaches in Non-Conventional Solvent Systems

While catalytic hydrogenation remains the predominant industrial method for maltitol production, enzymatic synthesis approaches have gained attention as potential alternative pathways, particularly in non-conventional solvent systems [7] [8]. These approaches offer advantages in terms of selectivity, mild reaction conditions, and environmental sustainability [7].

Enzymatic Synthesis Pathways

Enzymatic synthesis of maltitol can be achieved through different pathways, with one notable approach involving the use of cyclodextrin glycosyltransferase (CGTase) [7] [8]. In a study using recombinant CGTase from Bacillus circulans A11, maltitol was synthesized using β-cyclodextrin (β-CD) as a glucosyl donor and sorbitol as an acceptor [7]. The transglycosylation reaction resulted in the formation of maltitol with specific structural characteristics [8].

The optimal conditions for producing the highest yield (25.0% w/w) were determined to be:

- 1% (w/v) β-CD and sorbitol

- 400 U/mL of CGTase

- 20 mM phosphate buffer at pH 6.0

- Temperature of 50°C

- Reaction time of 72 hours [7] [8]

Under these optimized conditions, the total yield of maltitol increased 2.5-fold compared to the yield obtained before optimization [8]. The synthesized maltitol was confirmed to have a molecular weight of 379.08 daltons, corresponding exactly to that of standard maltitol, and exhibited a relative sweetness approximately 90% that of sucrose [7] [8].

Non-Conventional Solvent Systems

Traditional enzymatic reactions often occur in aqueous media, but non-conventional solvent systems have emerged as promising alternatives for enhancing enzyme performance and product yield [18]. These systems include:

- Ionic liquids (ILs)

- Deep eutectic solvents (DESs)

- Bisolvent systems (combinations of conventional and non-conventional solvents) [18]

In enzymatic synthesis of glucose-based esters, which shares similarities with maltitol synthesis pathways, bisolvent systems containing ionic liquids have shown superior performance compared to pure solvents [18]. For instance, [HMIm][TfO] (1-hexyl-3-methylimidazolium trifluoromethanesulfonate) combined with 2-methyl-2-butanol (2M2B) has demonstrated enhanced conversion rates in lipase-catalyzed reactions [18].

The advantages of non-conventional solvent systems in enzymatic synthesis include:

- Improved enzyme stability

- Enhanced substrate solubility

- Potential for higher reaction rates and yields

- Possibility of continuous operation due to better phase behavior [16] [18]

Challenges and Considerations

Despite the potential advantages, enzymatic synthesis of maltitol in non-conventional solvent systems faces several challenges:

- Enzyme stability in non-aqueous environments

- Mass transfer limitations

- Recovery and reuse of enzymes and solvents

- Scale-up considerations [16] [18]

To address these challenges, various approaches have been explored, including enzyme immobilization, protein engineering, and reactor design optimization [16]. Immobilized enzymes have shown promise in continuous flow systems, allowing for easier recovery and reuse while potentially enhancing stability in non-conventional solvents [16].

Impurity Profiling and Byproduct Management Strategies

The production of high-purity maltitol requires effective strategies for impurity profiling and byproduct management [4] [17]. Impurities in maltitol can arise from various sources, including starting materials, side reactions, and processing conditions [13] [17]. Comprehensive impurity profiling is essential for ensuring product quality and meeting regulatory requirements [19].

Common Impurities in Maltitol Production

Several types of impurities can be present in maltitol products:

- Sorbitol: Formed by hydrogenation of glucose units that may be present in the maltose feedstock [4]

- Higher oligosaccharide alcohols (e.g., maltotriitol): Resulting from hydrogenation of higher oligosaccharides in the feed [4]

- Unreacted maltose: Incomplete conversion during hydrogenation [3]

- Degradation products: Formed during processing under harsh conditions [17]

The presence and concentration of these impurities depend on various factors, including feedstock quality, reaction conditions, and purification methods [4] [13].

Analytical Methods for Impurity Profiling

Various analytical techniques are employed for the identification and quantification of impurities in maltitol:

| Analytical Technique | Detection Limit | Applications | Reference |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | ~0.01% | Quantitative analysis, stability studies | [17] [19] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | ~0.001% | Structural identification of trace impurities | [17] [19] |

| Gas Chromatography (GC) | ~0.001% | Analysis of volatile impurities | [19] |

| Solid-Phase Extraction (SPE) | Variable | Sample preparation, selective isolation | [17] |

Sample preparation is crucial for accurate impurity profiling [17]. Common sample preparation techniques include:

- Ultrasound-assisted extraction (UAE): An efficient, economical, and environmentally friendly technique that exploits cavitation to enhance extraction efficiency [17]

- Precipitation with Carrez reagents: Used to remove proteins and other interfering compounds [17]

- Filtration through 0.45 μm filters: Essential for removing particulate matter that can damage analytical equipment [17]

Byproduct Management Strategies

Effective management of byproducts in maltitol production involves several strategies:

Chromatographic Separation: A two-stage chromatographic separation process has been developed for the economical manufacture of high-value added crystalline maltitol [4]. This process allows for adequate separation of maltitol from sorbitol and higher oligosaccharide alcohols [4].

Molecular Sieving: Molecular sieving of maltose-containing syrup can be employed to obtain a fraction comprising at least 95% maltose based on dry substance, which is then hydrogenated to produce high-purity maltitol [2].

Recycling of Mother Liquor: The mother liquor produced during crystallization of maltitol can be spray-dried or kneaded under cooling to produce crystalline mixture solids containing crystalline maltitol, thereby maximizing yield and reducing waste [4].

Optimization of Reaction Conditions: Careful control of reaction parameters such as temperature, pressure, and pH can minimize the formation of byproducts and impurities [3] [15].

Implementation of these strategies not only improves product quality but also enhances process economics by maximizing the utilization of raw materials and reducing waste generation [4]. The two-stage chromatographic separation process, in particular, has been shown to be effective in obtaining crystalline maltitol in large quantities while maintaining sufficient maltitol purity in the mother liquor for further processing [4].

Catalyst Deactivation Mechanisms and Regeneration Protocols

Catalyst deactivation is a significant challenge in the industrial production of maltitol, affecting process efficiency, product quality, and economic viability [11] [12]. Understanding the mechanisms of catalyst deactivation and developing effective regeneration protocols are essential for optimizing maltitol production processes [11] [20].

Deactivation Mechanisms

Catalysts used in maltitol production, particularly nickel-based catalysts, can undergo deactivation through various mechanisms [11]:

Poisoning: The strong chemisorption of species on catalytically active sites, blocking sites for reactants [11]. Common poisons in maltitol production include sulfur compounds and certain organic molecules [12].

Fouling: The physical deposition of species from the fluid phase onto the catalyst surface and in catalyst pores [11]. In maltitol production, this often involves the deposition of carbonaceous materials or "green oil" [12].

Thermal Degradation: The loss of catalytic surface area, support area, and active phase-support interactions due to crystallite growth of the catalytic phase [11]. This can occur during high-temperature operations or regeneration procedures [11].

Vapor Compound Formation: The reaction of gas with the catalyst phase to produce volatile compounds [11]. This is less common in maltitol production but can occur under certain conditions [11].

Vapor-Solid and Solid-Solid Reactions: Reactions between the solid catalyst and gas phase or another solid phase that produce either an inactive phase or block access to active sites [11].

Attrition/Crushing: The physical breakdown of catalyst particles due to mechanical or thermal stress [11]. This is particularly relevant in continuous flow systems with fixed catalyst beds [11].

The primary deactivation mechanisms in maltitol production are poisoning, fouling, and thermal degradation [11] [12]. The relative importance of each mechanism depends on the specific catalyst, reaction conditions, and feedstock quality [11].

Regeneration Protocols

Several regeneration protocols have been developed to restore catalyst activity in maltitol production processes [12] [20]:

In-situ Regeneration:

Ex-situ Regeneration:

The choice between in-situ and ex-situ regeneration depends on various factors, including the nature and extent of deactivation, reactor design, and economic considerations [12].

Novel Catalyst Developments

Recent research has focused on developing more stable and reusable catalysts for maltitol production [20]. For example, a nickel phosphide nanoalloy catalyst on a hydrotalcite (HT) support (nano-Ni₂P/HT) has shown high activity for the selective hydrogenation of maltose to maltitol [20]. This catalyst demonstrates several advantages:

- High stability in air, making it easy to handle [20]

- Superior performance compared to conventional catalysts, showing high activity even at ambient temperature [20]

- The ability to be filtered from the reaction mixture and reused directly, without time-consuming regeneration steps [20]

The enhanced performance of this catalyst is attributed to cooperative catalysis between the nickel sites and the HT support [20]. The nickel sites activate the hydrogen gas, while the HT acts as an electron donor and activates the maltose [20]. The turnover number of the supported catalyst was found to be more than 300 times higher than that of the same catalyst without a support, highlighting the importance of the support material in catalyst design [20].

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

LogP

Odor

Decomposition

Melting Point

146-147 °C

147 - 153 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 63 of 69 companies (only ~ 8.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Therapeutic Uses

Mechanism of Action

The food constituents xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose resulted in reduced post-prandial blood glucose (or insulinemic) responses compared with sugars on a weight by weight basis owing to their reduced/delayed digestion/absorption and/or to a decrease in the amount of available carbohydrates, and that the consumption of foods/drinks in which xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose replaced sugars induced lower post-prandial glycemic and insulinemic responses than sugar-containing foods/drinks. ... A cause and effect relationship has been established between the consumption of foods/drinks containing xylitol, sorbitol, mannitol, maltitol, lactitol, isomalt, erythritol, D-tagatose, isomaltulose, sucralose or polydextrose instead of sugar and reduction in post-prandial blood glucose responses (without disproportionally increasing post-prandial insulinemic responses) as compared to sugar-containing foods/drinks.

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Pieces of New Zealand rabbit small intestine were everted and incubated with 100 mM substrate (maltitol, sucrose, or glucose). After removal at different times (20, 40, or 60 min.) of incubation, the volume of serosal fluid and the dry mass of the gut pieces were determined. Maltitol was hydrolyzed, and the hydrolysis products were absorbed by the everted sacs. No maltitol was detected in the serosal fluid. The serosal glucose concentration increased at a slower rate after incubation with maltitol than after incubation with glucose or sucrose. The rate of hydrolysis and absorption decreased with the longer time of incubation.

In an in vitro study of (14)C-U-maltitol in everted intestinal sacs, the highest transport of (14)C-maltitol was displayed in the jejunum, followed by the ileum and duodenum. Twenty-four hr after oral administration of (14)C-U-maltitol, 60% of the radioactivity was detected in the cecum, large intestine, and feces. Five percent was excreted in the urine and 1.2% was expired as CO2 within 24 hr. When (14)C-U-maltitol was injected i.v., over 35, 60, and 85% of the administered dose was excreted in the urine within 1, 3, and 24 hr, respectively.

Two male beagle dogs were given maltitol-U-(14)C (51.2 uCi) by stomach tube. Blood samples were collected until 32 hr after dosing. The peak radiolabel concentration in plasma was 2 hr after maltitol administration (304 and 263 ug/mL, expressed as maltitol equivalent in the 2 dogs). The radioactivity present in the urine after 48 hr was 7.8 and 3.8% of the administered dose in the 2 animals.

For more Absorption, Distribution and Excretion (Complete) data for Maltitol (11 total), please visit the HSDB record page.

Metabolism Metabolites

Conventional (CV) rats were given a single oral dose of 1 or 2 g maltitol. Urine and faeces were collected during the following 24 hr and their contents of maltitol and sorbitol were measured. Very little of either substance appeared in the faeces but appreciable amounts of sorbitol found in the urine indicated that the maltitol had been hydrolysed. Excretion of maltitol and sorbitol was compared in germ-free and CV rats given an oral dose of 2 g maltitol. Significantly less of both substances was recovered in the faeces of CV rats, but urinary excretion was similar in both environments. Maltitol injected intravenously gave rise to only traces of sorbitol in the excreta. A dose of 250 mg was cleared almost completely from the circulation within 1 hr. It is concluded that maltitol is hydrolysed by animal tissues, either in the gut lumen before absorption or in the gut wall during absorption. Maltitol and sorbitol are also degraded by gut bacteria, mostly in sites distal to the main absorptive area. The contribution to the host's nutrition would depend on the extent to which the end-products of fermentation are absorbed from the colon.

Weanling Wistar rats placed on diets containing 13 or 26% maltitol for 9 weeks had reduced body-weight gains and increased intestinal weights as compared with controls. Enzymatic tests in dosed rats indicated that the alpha-glycosidic linkage of maltitol was not hydrolysed with pancreatic enzymes or enzymes of the intestinal mucosa. Maltitol dehydrogenase was not observed in liver-cell cytoplasm and prolonged maltitol administration did not induce hepatic sorbitol dehydrogenase.

Wikipedia

Use Classification

Food Additives -> BULKING_AGENT; HUMECTANT; STABILIZER; SWEETENER; -> JECFA Functional Classes

Cosmetics -> Skin conditioning; Humectant; Masking; Moisturising

Methods of Manufacturing

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Table of percent relative sweetness and caloric values: [Table#7896]

The relative sweetness of maltitol is generally given as 0.65, although values up to 0.9 are encountered in chocolates.

Storage Conditions

Interactions

To estimate the suppressive effect of partially hydrolyzed guar gum (PHGG) on transitory diarrhea induced by ingestion of a sufficient amount of maltitol or lactitol in female subjects. The first, the minimal dose level of maltitol and lactitol that would induce transitory diarrhea was estimated separately for each subject. Individual subject was administered a dose that increased by 5 g stepwise from 10 to 45 g until diarrhea was experienced. Thereafter, the suppressive effect on diarrhea was observed after each subject ingested a mixture of 5 g of PHGG and the minimal dose level of maltitol or lactitol. Thirty-four normal female subjects (21.3+/-0.9 years; 49.5+/-5.3 kg). Incidence of diarrhea caused by the ingestion of maltitol or lactitol and the ratio of suppression achieved by adding PHGG for diarrhea. The ingestion of amounts up to 45 g of maltitol, diarrhea caused in 29 of 34 subjects (85.3%), whereas the ingestion of lactitol caused diarrhea in 100%. The diarrhea owing to maltitol was improved in 10 of 28 subjects by the addition of 5 g of PHGG to minimal dose-induced diarrhea, and that owing to lactitol was in seven of 19 subjects. Adding 10 g of PHGG strongly suppressed the diarrhea caused by maltitol, and the cumulative ratio was 82.1% (23/28). The transitory diarrhea caused by the ingestion of maltitol or lactitol was clearly suppressed by the addition of PHGG. These results strongly suggest that diarrhea caused by the ingestion of a sufficient amount of non-digestible sugar substitute can be suppressed by the addition of dietary fiber.

The enhancing effects of maltitol (alpha-D-glucopyranosyl-1,4-sorbitol) on absorption of calcium by the rat intestine have been studied by use of [(45)Ca]CaCl2 in-vivo. After intragastric administration of [(45)Ca]CaCl2 solution with maltitol, plasma (45)Ca concentration remained at the maximum level for more than 80 min, whereas for animals given [(45)Ca]CaCl2 solution without maltitol, plasma (45)Ca concentration declined sharply after the peak. Determination of (45)Ca radioactivity remaining in the various segments of the gastrointestinal tract revealed that administration of maltitol elicited slower gastric emptying and slower intestinal transit, resulting in extensive (45)Ca distribution along the small intestine throughout the experimental period. The luminal contents of the small intestine were significantly higher in rats given maltitol than in the control group. These results suggest that the enhancing action of maltitol on intestinal calcium absorption could be attributed to reduced gastrointestinal calcium transit and increased luminal fluid content, presumably because of the osmotic activity of maltitol; this would not only accelerate the dissolution of calcium into the increased luminal contents, but also enable a larger area of the small intestine to absorb calcium for a longer period of time.

Dental caries and periodontal disease are wide-spread oral illnesses whose etiology is intimately associated with the consumption of carbohydrate sweeteners. ...Human clinical trials and several animal experiments have shown promising clinical results obtained by replacing sucrose with certain sugar alcohols (polyols). Among the sugar alcohols, the best results so far have been obtained with xylitol, which is chemically a pentitol containing five carbon atoms. Chewing gums containing xylitol have been shown to be strong instruments against caries in caries-active age-groups and in high-risk subjects. More research is needed to assess the ability of mixtures of xylitol with sorbitol, palatinit, maltitol, other sugar alcohols, and intense sweeteners to prevent oral plaque diseases. Although thorough clinical trials on the relationship between carbohydrate sweeteners and periodontal diseases have not been performed, the available data indicate that dietary polyols may have a restricted dampening effect on periodontal and gingival inflammations.